

A Comprehensive Technical Guide to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B144830

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For researchers, scientists, and professionals in drug development, **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** is a key chemical intermediate with significant potential in the synthesis of complex organic molecules. This technical guide provides a detailed overview of its identifiers, properties, a plausible synthetic route, and potential reactivity, offering a valuable resource for its application in research and development.

Core Identifiers and Properties

A clear understanding of the fundamental properties of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** is essential for its effective use. The following table summarizes its key identifiers and physicochemical characteristics.

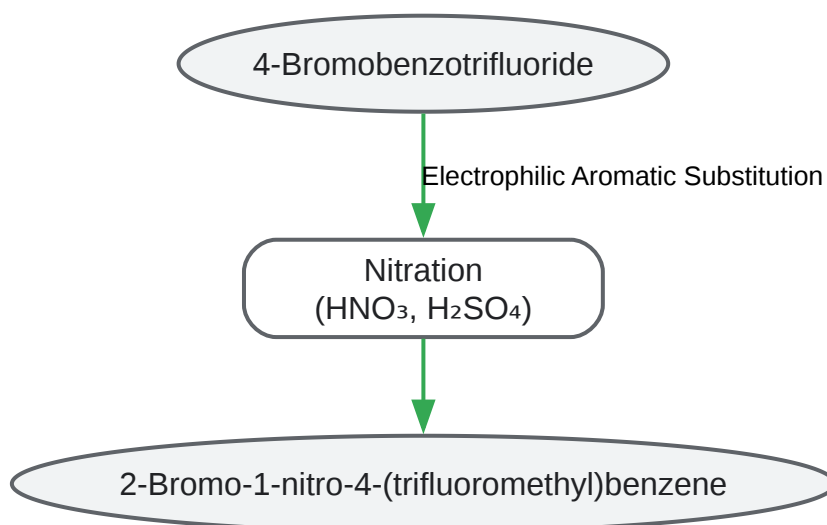
Identifier Type	Value
CAS Number	132839-58-8[1]
Preferred IUPAC Name	2-bromo-1-nitro-4-(trifluoromethyl)benzene[2]
Alternate Names	3-Bromo-4-nitrobenzotrifluoride[1]
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂ [1]
Molecular Weight	270.00 g/mol [1]
InChIKey	DJOLBPUSSIOMKU-UHFFFAOYSA-N[2]
SMILES	[O-]--INVALID-LINK--C1=C(Br)C=C(C=C1)C(F)(F)F[2]

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** is not readily available in the searched literature, a plausible synthetic route can be devised based on established principles of electrophilic aromatic substitution. The order of introduction of the substituents onto the benzene ring is critical and is governed by their directing effects.

The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. The bromo group (-Br) is a deactivating, ortho-, para-directing group. The nitro group (-NO₂) is a strongly deactivating, meta-directing group.

A logical synthetic pathway would involve the introduction of the substituents in an order that leverages their directing effects to achieve the desired 2-bromo-1-nitro-4-(trifluoromethyl) substitution pattern. A possible route starts with 4-bromobenzotrifluoride.



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Caption: Proposed synthetic workflow for **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**.

General Experimental Protocol for Nitration of 4-Bromobenzotrifluoride

The following is a general procedure for the nitration of an aromatic compound, adapted from protocols for similar substrates.[3][4][5] This should be considered a representative method and would require optimization for the specific synthesis of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**.

Materials:

- 4-Bromobenzotrifluoride
- Concentrated nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Ice bath
- Water
- Appropriate organic solvent for extraction (e.g., dichloromethane)

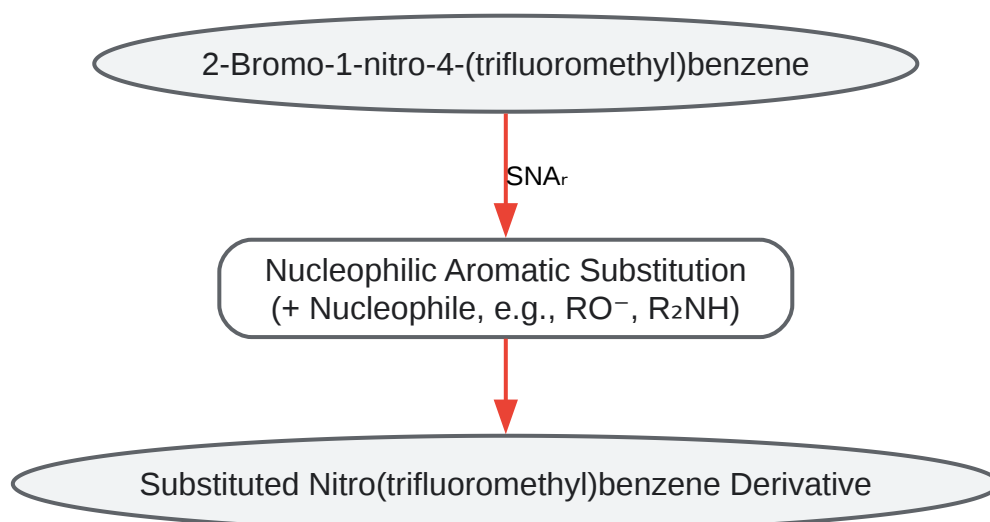
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a reaction flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
- Once the nitrating mixture has cooled, slowly add 4-bromobenzotrifluoride dropwise to the stirred mixture while maintaining a low temperature to control the exothermic reaction and prevent dinitration.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete conversion.
- Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the crude product.
- Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
- The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**.

Potential Reactivity and Applications

The presence of a nitro group and a bromine atom on the aromatic ring makes **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (S_NAr), where the bromine atom can be displaced by a variety of nucleophiles.



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Caption: Potential nucleophilic aromatic substitution reaction of the target compound.

This reactivity allows for the introduction of various functional groups, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of further reactions to build more complex molecular architectures.

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